Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate
Description
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a bromo substituent at position 4, a keto group at position 7, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 4-bromo-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3S/c1-14-9(13)6-2-4-5(10)3-11-8(12)7(4)15-6/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVYWEQWMCTDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=O)NC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161527 | |
| Record name | Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870243-95-1 | |
| Record name | Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870243-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-6,7-dihydro-7-oxothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by cyclization and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include bromine, sulfuric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Key analogues include:
Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate (CAS 86628-24-2)
- Core Structure: Thieno[2,3-b]pyridine (vs. thieno[2,3-c]pyridine in the target compound). The altered fusion position modifies ring aromaticity and electron distribution.
- Substituents :
- Chloromethyl and methyl groups at positions 4 and 3 (vs. bromo at position 4 in the target).
- Ethyl ester (vs. methyl ester), increasing lipophilicity.
- Keto group at position 6 (vs. position 7).
- Molecular Formula: C₁₂H₁₂ClNO₃S (MW: 285.75 g/mol) .
- Implications :
- The chloro group is less polarizable than bromo, reducing electrophilicity at position 4.
- Ethyl ester may enhance metabolic stability compared to methyl esters in biological systems.
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates
- Core Structure: Pyrrolo[2,3-c]pyridine (nitrogen-containing vs. sulfur-containing thieno ring).
- Substituents : Variants include 5-chloro (9b) and 5-methoxy (9c) groups .
- Synthesis : Prepared via hydrogenation over Pd/C, yielding 60–85% .
- Implications :
Comparative Analysis Table
Key Research Findings
Electronic Effects :
- The bromo group in the target compound enhances electrophilicity at position 4 compared to chloro or methoxy substituents in analogs, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
- The keto group at position 7 may participate in hydrogen bonding, influencing crystal packing and solubility .
Synthetic Challenges: Limited commercial availability of the target compound (discontinued per CymitQuimica ) contrasts with accessible analogs like the ethyl thieno[2,3-b]pyridine derivative .
Applications: Thieno[2,3-c]pyridines are underexplored compared to pyrrolo analogs, which are studied for kinase inhibition. The bromo and keto groups in the target compound could position it as a scaffold for anticancer agents.
Biological Activity
Methyl 4-bromo-7-oxo-6,7-dihydrothieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine family and features a bromine atom at the 4-position and a keto group at the 7-position. Its molecular formula is with a molecular weight of approximately 273.07 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrN2O3 |
| Molecular Weight | 273.07 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
1. Inhibition of Kinases
Recent studies have identified this compound as a potent inhibitor of several kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta). This inhibition is crucial for various cellular processes including cell proliferation and survival. The compound exhibits an IC50 value in the low nanomolar range, indicating high potency against this target .
2. Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated microglial cells showed that it effectively reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest its potential use in treating neuroinflammatory conditions .
3. Neuroprotective Properties
In models of neurodegeneration, this compound exhibited neuroprotective effects. It was shown to mitigate tau hyperphosphorylation in neuronal cell lines exposed to okadaic acid, indicating its potential role in Alzheimer's disease treatment .
Case Study 1: GSK-3β Inhibition
In a study assessing various derivatives of thieno[2,3-c]pyridines, this compound was found to be one of the most effective GSK-3β inhibitors with an IC50 value of approximately 8 nM. This study highlights its potential for developing therapeutic agents targeting metabolic disorders and neurodegenerative diseases .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound in BV-2 microglial cells. The results indicated that treatment with this compound led to a significant decrease in nitric oxide production and inflammatory cytokines compared to untreated controls. This suggests that it could serve as a candidate for therapeutic intervention in conditions characterized by chronic inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
